molecular formula C22H24N2O2S B6339806 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide CAS No. 1280298-31-8

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide

Cat. No.: B6339806
CAS No.: 1280298-31-8
M. Wt: 380.5 g/mol
InChI Key: VJJZPDDNFBJIGY-UHFFFAOYSA-N
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Description

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide is a complex organic compound that features a unique structure combining an oxazole ring with a thioether linkage and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminophenol derivative, with a carboxylic acid or its derivative.

    Thioether Formation: The oxazole ring is then functionalized with a thiol group through a nucleophilic substitution reaction, typically using a thiol reagent like thiourea or a thiol-containing compound.

    Amide Formation: The final step involves the coupling of the thioether-functionalized oxazole with an isobutylamine derivative to form the amide bond. This step can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4- and 5-positions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Halogenated or nitrated oxazole derivatives

Scientific Research Applications

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the oxazole ring, which can exhibit fluorescence.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. The thioether group can undergo redox reactions, potentially modulating the redox state of the cellular environment. The amide group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4,5-Diphenyloxazol-2-yl)thio)-N’-hydroxyethanimidamide
  • 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide

Uniqueness

2-((4,5-Diphenyloxazol-2-yl)thio)-N-isobutylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-15(2)14-23-21(25)16(3)27-22-24-19(17-10-6-4-7-11-17)20(26-22)18-12-8-5-9-13-18/h4-13,15-16H,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJZPDDNFBJIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(C)SC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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